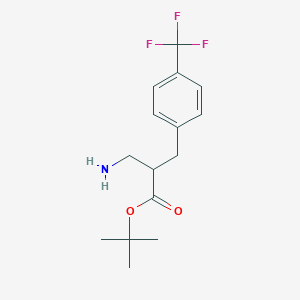
Tert-butyl 2-(aminomethyl)-3-(4-(trifluoromethyl)phenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(aminomethyl)-3-(4-(trifluoromethyl)phenyl)propanoate is an organic compound that features a tert-butyl ester group, an aminomethyl group, and a trifluoromethyl-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(aminomethyl)-3-(4-(trifluoromethyl)phenyl)propanoate typically involves multiple steps. One common approach is to start with the appropriate trifluoromethyl-substituted benzaldehyde, which undergoes a series of reactions including reductive amination and esterification to introduce the aminomethyl and tert-butyl ester groups, respectively. The reaction conditions often involve the use of reducing agents such as sodium borohydride and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of continuous flow chemistry allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more versatile and sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(aminomethyl)-3-(4-(trifluoromethyl)phenyl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines, while reduction of the ester group can produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl 2-(aminomethyl)-3-(4-(trifluoromethyl)phenyl)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl-substituted phenyl groups on biological activity. It serves as a model compound for understanding how such substitutions influence molecular interactions with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound a promising lead for drug development.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and materials. Its unique properties, such as thermal stability and resistance to degradation, make it suitable for various applications in these fields.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(aminomethyl)-3-(4-(trifluoromethyl)phenyl)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 2-(aminomethyl)-3-phenylpropanoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Tert-butyl 2-(aminomethyl)-3-(4-methyl)phenylpropanoate: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and stability.
Tert-butyl 2-(aminomethyl)-3-(4-chloromethyl)phenylpropanoate: Features a chloromethyl group, which can undergo different substitution reactions compared to the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in tert-butyl 2-(aminomethyl)-3-(4-(trifluoromethyl)phenyl)propanoate imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These features make it distinct from other similar compounds and highlight its potential in various applications.
Propriétés
Numéro CAS |
925889-77-6 |
|---|---|
Formule moléculaire |
C15H20F3NO2 |
Poids moléculaire |
303.32 g/mol |
Nom IUPAC |
tert-butyl 2-(aminomethyl)-3-[4-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C15H20F3NO2/c1-14(2,3)21-13(20)11(9-19)8-10-4-6-12(7-5-10)15(16,17)18/h4-7,11H,8-9,19H2,1-3H3 |
Clé InChI |
IIMCXALOJHOOLR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-Cysteinamide, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-prolyl-S-(triphenylmethyl)-](/img/structure/B11828620.png)
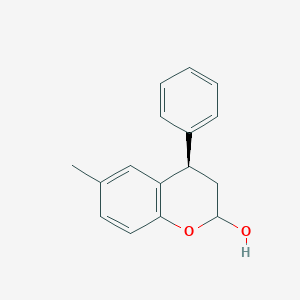
![(R)-4-Amino-1-(1-(tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B11828628.png)
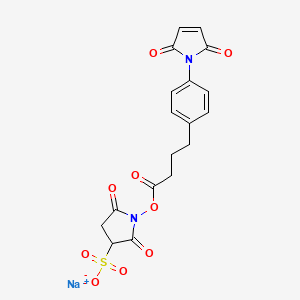
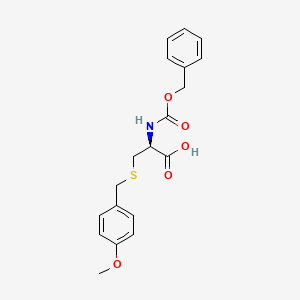
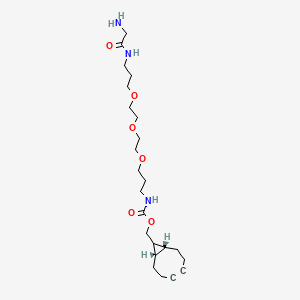
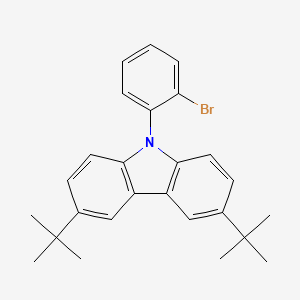
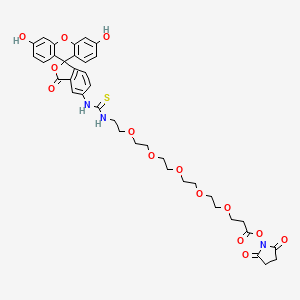
![1-[(1R,7S)-1-phenyl-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11828665.png)
![Tert-butyl({1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine](/img/structure/B11828670.png)
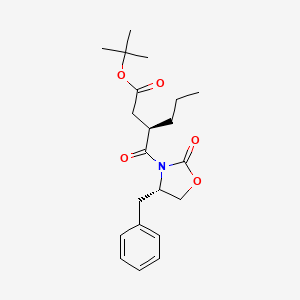

![4-Bromo-7-(4-Methylbenzenesulfonyl)-7H-Pyrrolo[2,3-D]Pyrimidine](/img/structure/B11828696.png)

